Cas no 159153-36-3 (5-{[(Benzyloxy)carbonyl]amino}hexanoic acid)
5-{[(Benzyloxy)carbonyl]amino}hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 159153-36-3
- 5-{[(benzyloxy)carbonyl]amino}hexanoic acid
- EN300-6747299
- AKOS021173976
- 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid
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- Inchi: 1S/C14H19NO4/c1-11(6-5-9-13(16)17)15-14(18)19-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,18)(H,16,17)
- InChI Key: YLDVDSYCSRHWSH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(C)CCCC(=O)O)=O
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
5-{[(Benzyloxy)carbonyl]amino}hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747299-0.05g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 0.05g |
$816.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-0.1g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 0.1g |
$855.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-0.25g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 0.25g |
$893.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-0.5g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 0.5g |
$933.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-1.0g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 1g |
$971.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-2.5g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 2.5g |
$1903.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-5.0g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 5g |
$2816.0 | 2023-05-30 | ||
| Enamine | EN300-6747299-10.0g |
5-{[(benzyloxy)carbonyl]amino}hexanoic acid |
159153-36-3 | 10g |
$4176.0 | 2023-05-30 |
5-{[(Benzyloxy)carbonyl]amino}hexanoic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid
Introduction to 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid (CAS No. 159153-36-3)
5-{[(Benzyloxy)carbonyl]amino}hexanoic acid, identified by its Chemical Abstracts Service (CAS) number 159153-36-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a hexanoic acid backbone modified with a benzyloxy carbonyl group and an amino substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid consists of a six-carbon chain terminated by a carboxylic acid group, with an amine functional group attached to the third carbon and a benzyloxy carbonyl moiety linked to the fourth carbon. This configuration imparts specific reactivity and solubility characteristics, making it particularly useful in peptide synthesis and as a building block for more complex pharmaceutical entities.
In recent years, the demand for high-quality intermediates in drug development has surged, driven by advancements in medicinal chemistry and the need for more efficient synthetic routes. 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid has emerged as a critical component in the synthesis of peptidomimetics and protease inhibitors, which are pivotal in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. Its role in facilitating the introduction of protected amino groups into peptide chains has been particularly highlighted in studies focusing on enzyme inhibition and receptor binding.
One of the most compelling aspects of 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid is its utility in solid-phase peptide synthesis (SPPS). The benzyloxy carbonyl (Boc) protecting group on the amino function ensures stability under acidic conditions, allowing for sequential addition of amino acids without premature deprotection. This feature is crucial in multi-step synthetic processes where precise control over reaction conditions is essential. Furthermore, the hexanoic acid moiety provides a flexible linker that can accommodate various spatial arrangements in target molecules, enhancing binding affinity and selectivity.
Recent studies have demonstrated the compound's efficacy in the development of novel therapeutic agents. For instance, researchers have utilized 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid to synthesize derivatives with enhanced bioavailability and reduced toxicity. These derivatives have shown promise in preclinical trials for applications such as antiviral and anti-inflammatory treatments. The ability to modify the hexanoic acid chain further allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug formulation.
The chemical synthesis of 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid involves multi-step reactions that require precise control over reaction parameters. Typically, it is synthesized from commercially available precursors through a series of functional group transformations, including alkylation, hydrolysis, and protection-deprotection steps. Advanced synthetic methodologies, such as catalytic hydrogenation and automated purification techniques, have been employed to improve yield and purity. These advancements ensure that researchers can access high-quality starting materials for their investigations without compromising on efficiency or scalability.
The versatility of 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid extends beyond its role in peptide synthesis. It has been explored as a precursor in the preparation of non-peptide drugs that mimic peptide functions but offer improved pharmacokinetic profiles. For example, derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and inflammation. The hexanoic acid backbone provides a scaffold that can be modified to target specific enzymatic sites while maintaining overall structural integrity.
In conclusion, 5-{[(Benzyloxy)carbonyl]amino}hexanoic acid (CAS No. 159153-36-3) represents a significant advancement in synthetic chemistry with broad applications in pharmaceutical research and drug development. Its unique structural features enable its use as an effective intermediate in peptide synthesis and as a precursor for novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of high-quality intermediates like this compound will only continue to grow.
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